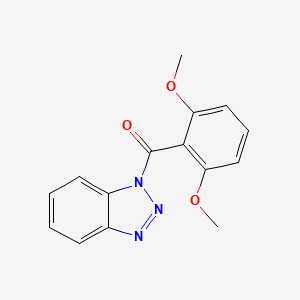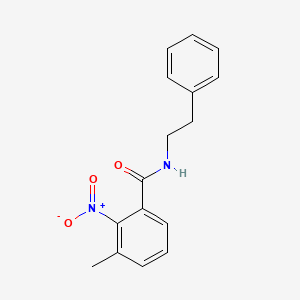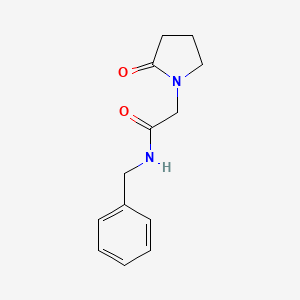![molecular formula C19H21NO B5748685 3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMBA and is a synthetic derivative of chalcone. DMBA has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The anticancer activity of DMBA is believed to be mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. DMBA has also been shown to inhibit the activity of various oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. The anti-inflammatory and antioxidant activities of DMBA are attributed to its ability to suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS).
Biochemical and Physiological Effects:
DMBA has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DMBA has also been shown to reduce the production of pro-inflammatory cytokines and ROS, which contribute to the development of inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
DMBA has several advantages for lab experiments, including its availability, stability, and reproducibility. However, the use of DMBA in lab experiments is limited by its toxicity and potential for mutagenicity. Therefore, appropriate safety measures should be taken when handling DMBA.
Future Directions
There are several future directions for the research on DMBA. One potential direction is the development of DMBA-based anticancer drugs. Another direction is the investigation of the potential of DMBA for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanisms underlying the biological activities of DMBA and to assess its safety and toxicity in vivo.
In conclusion, DMBA is a synthetic derivative of chalcone that has gained significant attention in scientific research due to its potential therapeutic applications. DMBA exhibits potent anticancer, anti-inflammatory, and antioxidant properties, and its use in lab experiments is limited by its toxicity and potential for mutagenicity. Future research on DMBA should focus on the development of DMBA-based drugs and the investigation of its potential for the treatment of inflammatory and oxidative stress-related diseases.
Synthesis Methods
The synthesis of DMBA involves the condensation of 2,3-dimethylaniline and 4-methylacetophenone in the presence of a base catalyst. The reaction yields DMBA as a yellow crystalline solid with a melting point of 130-132°C. The purity of the synthesized compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
DMBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. DMBA has also been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(E)-3-(2,3-dimethylanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-13-8-10-17(11-9-13)19(21)12-15(3)20-18-7-5-6-14(2)16(18)4/h5-12,20H,1-4H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVZLGBRZFTNP-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-2-nitrobenzamide](/img/structure/B5748611.png)
![1,3-benzodioxole-5-carbaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5748633.png)
![methyl 2-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748642.png)
![2-(4-chlorophenyl)-N-[(cyclopentylamino)carbonothioyl]acetamide](/img/structure/B5748646.png)

![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5748667.png)

![N-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5748674.png)

![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)
